Azane;2-(dimethylamino)ethanethiol;hydrochloride
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Overview
Description
Azane;2-(dimethylamino)ethanethiol;hydrochloride, also known as 2-(dimethylamino)ethanethiol hydrochloride, is a chemical compound with the molecular formula C4H12ClNS. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is typically found as a solid and is soluble in water, alcohols, and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(dimethylamino)ethanethiol hydrochloride can be synthesized by reacting 2-(dimethylamino)ethanethiol with hydrochloric acid. The reaction is usually carried out at room temperature, and the product is precipitated from the solution . The linear molecular formula for this compound is (CH3)2NCH2CH2SH · HCl .
Industrial Production Methods
In industrial settings, the production of 2-(dimethylamino)ethanethiol hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethanethiol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted products from nucleophilic substitution .
Scientific Research Applications
2-(dimethylamino)ethanethiol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethanethiol hydrochloride involves its ability to act as a ligand and form complexes with metals. This property is utilized in various applications, such as the modification of nanoparticles and the synthesis of fluorescent esters . The molecular targets and pathways involved include interactions with metal ions and the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(dimethylamino)ethanethiol hydrochloride include:
- 2-diethylaminoethanethiol hydrochloride
- Cysteamine
- 5,5’-dithiobis(2-nitrobenzoic acid)
Uniqueness
What sets 2-(dimethylamino)ethanethiol hydrochloride apart from these similar compounds is its specific use as a cationic ligand for gold nanoparticles and its role in the synthesis of fluorescent thiocholine esters . Its unique chemical structure allows it to participate in a variety of reactions, making it highly versatile in scientific research and industrial applications .
Properties
IUPAC Name |
azane;2-(dimethylamino)ethanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH.H3N/c1-5(2)3-4-6;;/h6H,3-4H2,1-2H3;1H;1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDHMCCTGRHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS.N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H15ClN2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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